1-Dodecane-D25-thiol
Overview
Description
1-Dodecanethiol is an organic compound with the chemical formula HS(CH2)11SH . It is a thiol, meaning it contains a sulfide functional group (-S-) and can be used as an organic source of sulfur with balanced physio-chemical properties . It is a type of organic compound with the chemical formula HS(CH2)11SH .
Molecular Structure Analysis
The structure of 1-dodecanethiol features a linear carbon chain with two sulfur atoms attached at the end . This carbon chain is composed of twelve carbons, thus giving the compound its dodecan prefix . The two sulfur atoms that terminate the carbon chain each have a lone pair of electrons, which can participate in hydrogen bonding .Chemical Reactions Analysis
This compound can undergo reactions with other compounds to form covalent bonds, such as thioetherifications with other sulfides or Michael additions with activated olefins .Physical And Chemical Properties Analysis
1-Dodecanethiol is a colorless liquid . It has a low boiling point of approximately 265 degrees Celsius and a density of 0.88 grams per milliliter . Additionally, 1-dodecanethiol exhibits weak antioxidant activity in vivo . It is insoluble in water but soluble in organic solvents such as hexane, toluene, and chloroform .Scientific Research Applications
Nanomaterial Synthesis
1-Dodecanethiol is utilized in the synthesis of nanomaterials. For instance, it's used as both a sulfur source and surfactant in the preparation of carbon-coated troilite FeS nanosheets, showing promising Li storage properties with high capacities and stable charge/discharge cyclability (Chen Xu et al., 2012). It's also involved in the synthesis of dodecanethiol-derivatized Au/Ag bimetallic nanoparticles, influencing the nanoparticle size and surface properties (Han & Kim, 1998).
Metal Ion Extraction
1-Dodecanethiol has been used for extracting noble metal ions from aqueous solutions to non-polar organic solvents, displaying high efficiency and selectivity (Dong Chen et al., 2015).
Surface Modification and Corrosion Inhibition
In surface science, 1-Dodecanethiol assists in modifying surfaces, like copper, to improve corrosion resistance and create hydrophobic films (F. Fang, 2005). It's also used for forming self-assembled monolayers on copper to protect against corrosion in chloride-containing solutions (Peng Wang et al., 2010).
Analytical Chemistry
In analytical chemistry, it's used in gas chromatography as a stationary phase for separating various compound classes (Gwen M. Gross et al., 2003).
Odorless Alternatives in Synthesis
1-Dodecanethiol serves as an odorless alternative in organic synthesis, replacing foul-smelling compounds in specific reactions (M. Node et al., 2001).
Enhancing Stability of Functional Films
It's used to enhance the stability and corrosion resistance of hydrophobic functional films on surfaces like copper (Shougang Chen et al., 2009).
Safety and Hazards
1-Dodecanethiol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .
Future Directions
1-Dodecanethiol can be applied in self-assembled monolayers (SAMs) for the protection of cobalt surfaces . Its application in environmental pollution control and precious metal recovery can greatly contribute to these fields . It shows promise in extracting noble metal ions from aqueous solutions, providing an alternative method for the extraction of noble metals from various sources .
properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26S/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAHIZMDSQCWRP-VVZIYBSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.